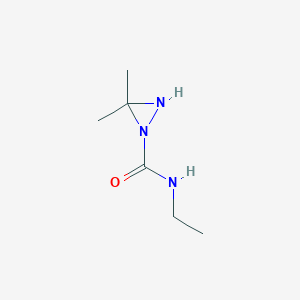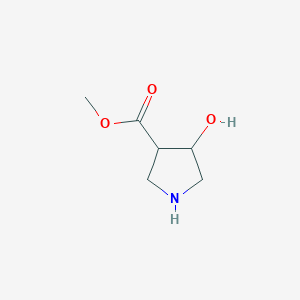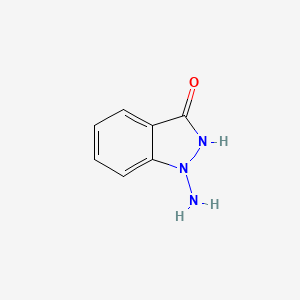
(E)-N'-hydroxythiophene-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxythiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboxylic acid with hydroxylamine under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxythiophene-3-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxythiophene-3-carboximidamide is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N’-hydroxythiophene-3-carboximidamide stands out due to its unique combination of a thiophene ring and a carboximidamide group, which imparts distinct chemical and biological properties . This makes it particularly valuable in research applications where specific interactions and reactions are required .
Eigenschaften
Molekularformel |
C5H6N2OS |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
N'-hydroxythiophene-3-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |
InChI-Schlüssel |
KLQUDAATMCQZEF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CSC=C1/C(=N\O)/N |
Kanonische SMILES |
C1=CSC=C1C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)



![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)







![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
